Diaziridine, tetrafluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

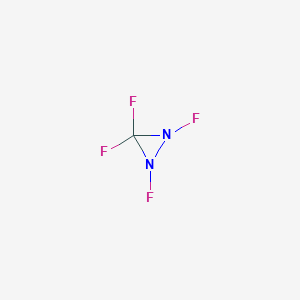

Diaziridine, tetrafluoro-, also known as Diaziridine, tetrafluoro-, is a useful research compound. Its molecular formula is CF4N2 and its molecular weight is 116.018 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diaziridine, tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diaziridine, tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propellant Applications

Diaziridine compounds have been investigated for their potential use as propellants, particularly in aerospace applications. The high strain energy associated with the diaziridine structure allows for the release of significant energy upon decomposition, making it a candidate for high-energy-density materials.

- Research Findings : A study aimed at synthesizing diaziridine functionality for propellant applications highlighted the importance of optimizing synthetic routes to minimize costs and maximize yield. The research utilized digital scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the energetic properties of the synthesized diaziridines, demonstrating their potential as effective propellants .

- Energetic Properties : The energetic performance of diaziridines was evaluated, showing promising results that suggest their capability to meet the demands of modern propellant systems. This includes considerations of stability, impact sensitivity, and detonation performance, which are critical for safe and efficient propellant design .

Biomedical Applications

Diaziridine, tetrafluoro- also plays a crucial role in biomedical research, particularly as a precursor for photoaffinity labeling agents. These agents are vital in studying protein interactions and drug discovery.

- Photoaffinity Labeling : The compound's ability to form reactive carbene species upon photolysis allows it to covalently bond with biomolecules, facilitating the identification of protein targets and interaction mapping. Recent advancements have shown that diaziridine-derived probes can be used effectively in identifying target molecules within complex biological systems .

- Case Studies : Specific case studies have illustrated the successful application of diaziridine-based photoaffinity labels in drug discovery processes. For example, diazirinyl-substituted compounds showed significant binding affinities to various receptors, indicating their potential utility in pharmacological research .

Synthesis and Transformation Trends

The synthesis of diaziridine compounds has evolved significantly over the years. Recent trends focus on minimizing synthetic overhead while enhancing yields through innovative methodologies.

- Synthetic Approaches : Current methodologies emphasize the use of less hazardous reagents and more efficient reaction conditions. The development of "minimalist" approaches has led to the synthesis of stable diazirine derivatives that retain high reactivity necessary for their applications .

- Transformation Studies : Ongoing research continues to explore the transformation pathways of diaziridines into more complex structures, which can further expand their applicability across different fields .

Data Tables

Propriétés

Numéro CAS |

17224-09-8 |

|---|---|

Formule moléculaire |

CF4N2 |

Poids moléculaire |

116.018 g/mol |

Nom IUPAC |

1,2,3,3-tetrafluorodiaziridine |

InChI |

InChI=1S/CF4N2/c2-1(3)6(4)7(1)5 |

Clé InChI |

GYVBIRZKBSLKBA-UHFFFAOYSA-N |

SMILES |

C1(N(N1F)F)(F)F |

SMILES canonique |

C1(N(N1F)F)(F)F |

Synonymes |

Tetrafluorodiaziridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.